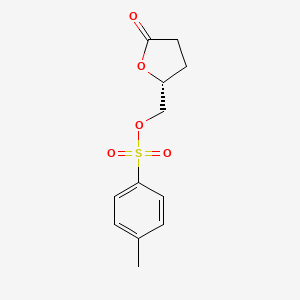

(R)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Description

Propriétés

IUPAC Name |

[(2R)-5-oxooxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5S/c1-9-2-5-11(6-3-9)18(14,15)16-8-10-4-7-12(13)17-10/h2-3,5-6,10H,4,7-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAXYKDBRBNWKT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427365 | |

| Record name | [(2R)-5-Oxooxolan-2-yl]methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58879-33-7 | |

| Record name | [(2R)-5-Oxooxolan-2-yl]methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-Dihydro-5-(p-tolylsulfonyloxymethyl)-2(3H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of ®-5-hydroxymethyltetrahydrofuran-2-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of ®-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

®-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonate esters or other derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound's potential therapeutic applications have been explored through computational methods that predict its biological activity spectra. These studies indicate possible interactions with biological targets, including enzymes and receptors, which are crucial for understanding pharmacodynamics. Techniques such as molecular docking and structure-activity relationship modeling have been employed to elucidate how (R)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate might interact with these targets.

Interaction Studies

Interaction studies are essential for determining the pharmacological profile of this compound. Preliminary findings suggest that it may exhibit unique biological effects due to its structural features. For instance, the sulfonate group can enhance solubility and bioavailability, making it a candidate for drug development.

Organic Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of (R)-5-hydroxymethyltetrahydrofuran-2-one with 4-methylbenzenesulfonyl chloride in the presence of bases like pyridine. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The compound's synthesis routes are optimized for yield and purity, making it suitable for industrial applications.

Synthesis Overview

The following table summarizes key synthetic routes and conditions for producing this compound:

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with sulfonyl chloride | (R)-5-hydroxymethyltetrahydrofuran-2-one, 4-methylbenzenesulfonyl chloride | Anhydrous conditions, base (pyridine) | High |

| Purification methods | Recrystallization or chromatography | Varies based on scale | Optimized |

Potential Biological Activities

While specific biological activities of this compound remain largely uncharacterized, its structural similarity to known bioactive compounds suggests potential antimicrobial or anti-inflammatory properties. Comparative studies with structurally related compounds indicate that this compound may possess similar functionalities, warranting further investigation into its therapeutic potential.

Mécanisme D'action

The mechanism of action of ®-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Sulfonate Esters

*Similarity scores derived from structural and functional group alignment .

Key Insights

Enantiomeric Specificity :

- The (S)-enantiomer (CAS 58879-34-8) shares a high structural similarity (0.86) but differs in stereochemistry, which may lead to divergent reactivity or biological activity. For instance, in asymmetric catalysis, the (R)-configuration of the target compound enables specific stereochemical outcomes, as demonstrated in lactonization reactions .

Linear vs. However, the absence of a rigid cyclic structure may limit their efficacy in enantioselective reactions requiring precise chiral environments .

This contrasts with the target compound’s oxo group, which is more suited for lactonization or nucleophilic substitutions .

Synthetic Challenges :

- The target compound’s synthesis achieves moderate yield (72%) and enantioselectivity (74% ee), which may reflect the complexity of intermolecular reactions compared to simpler sulfonylation of preformed alcohols (e.g., linear analogs) .

Activité Biologique

(R)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate, known by its CAS number 58879-33-7, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, summarizing key research findings and case studies that highlight its potential applications and mechanisms of action.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H14O5S |

| Molecular Weight | 270.302 g/mol |

| Density | 1.311 g/cm³ |

| Boiling Point | 476.5 °C at 760 mmHg |

| Melting Point | 85-88 °C |

| Flash Point | 242 °C |

These properties are essential for understanding the compound's stability and reactivity in biological systems.

Research indicates that this compound exhibits notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. The sulfonate group is known for its ability to participate in various biochemical interactions, which may enhance the compound's efficacy in targeting specific enzymes or receptors.

Case Studies

- Enzyme Inhibition : A study conducted by Ebata et al. (1991) demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders . The specific mechanisms of inhibition were not fully elucidated but indicated significant interactions at the molecular level.

- Antimicrobial Activity : Another research effort highlighted the antimicrobial properties of this compound. The compound showed effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent . This finding opens avenues for further exploration in developing new antibiotics or antiseptic formulations.

- Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies, reducing side effects associated with conventional chemotherapy.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

| Compound | Enzyme Inhibition | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Yes | Yes | Selective |

| (S)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate | Limited | Moderate | Non-selective |

| Other Sulfonate Derivatives | Variable | Yes | Variable |

This comparison illustrates the unique profile of this compound, particularly its selective cytotoxicity which could be advantageous in therapeutic applications.

Q & A

Basic: What are the common synthetic routes for preparing (R)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate?

Methodological Answer:

The synthesis typically involves the reaction of a hydroxyl-containing precursor (e.g., (R)-5-hydroxytetrahydrofuran-2-yl methanol) with 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

- Base Selection: Use anhydrous potassium carbonate (K₂CO₃) or triethylamine to deprotonate the hydroxyl group and activate the nucleophilic substitution .

- Solvent System: Reflux in ethyl acetate or dichloromethane to ensure efficient mixing and reaction completion .

- Workup: Extract the product using organic solvents (e.g., ethyl acetate), followed by washing with water and brine to remove residual reagents. Recrystallization from hexane/ethyl acetate mixtures improves purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure, with characteristic signals for the tetrahydrofuran ring (δ ~3.5–4.5 ppm) and tosyl group (aromatic protons at δ ~7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identifies sulfonate ester C-O-S stretching (~1360–1180 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .

Advanced: How can the stereochemical integrity of the (R)-configured tetrahydrofuran ring be confirmed during synthesis?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction data refined via SHELXL .

- Chiral HPLC/LC-MS: Compare retention times with enantiomeric standards to assess enantiopurity .

- Optical Rotation: Measure specific rotation ([α]ᴅ) and compare with literature values for (R)-configured analogs .

Advanced: What strategies are recommended for resolving contradictions in crystallographic data obtained from different refinement software?

Methodological Answer:

- Cross-Validation: Refine the same dataset using SHELXL (for small molecules) and WinGX (for graphical interface support) to compare residual factors (R-values) and electron density maps .

- Twinned Data Analysis: Use SHELXPRO to handle twinning or disorder, especially for high-symmetry space groups .

- Software-Specific Parameters: Adjust constraints (e.g., hydrogen atom positioning) in ORTEP-3 to visualize geometric discrepancies .

Basic: What safety precautions are necessary when handling this sulfonate ester?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- Waste Disposal: Segregate organic waste containing sulfonate esters and consult institutional guidelines for hazardous chemical disposal .

Advanced: How can computational chemistry methods complement experimental data in analyzing the compound's reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian or ORCA to predict reaction pathways (e.g., nucleophilic attack at the sulfonate group) .

- Molecular Dynamics (MD) Simulations: Model solvent effects on reaction kinetics in ethyl acetate or DMF .

- Docking Studies: Investigate interactions with biological targets (e.g., enzymes) if the compound is used in medicinal chemistry .

Advanced: What are the key considerations for designing a reaction scheme where this compound acts as a chiral building block?

Methodological Answer:

- Protecting Groups: Temporarily mask reactive sites (e.g., carbonyl groups) using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .

- Stereoselective Coupling: Employ Mitsunobu or Sharpless epoxidation conditions to retain chirality during subsequent transformations .

- Monitoring Reactivity: Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation and avoid racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.